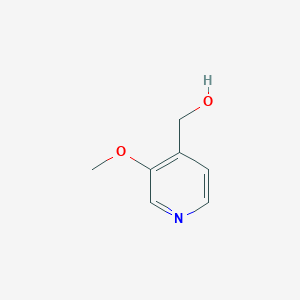

(3-Methoxypyridin-4-yl)methanol

Descripción general

Descripción

(3-Methoxypyridin-4-yl)methanol is an organic compound with the molecular formula C7H9NO2 It is a derivative of pyridine, featuring a methoxy group at the third position and a hydroxymethyl group at the fourth position on the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxypyridin-4-yl)methanol typically involves the reaction of 3-methoxypyridine with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the pyridine nitrogen to the formaldehyde, followed by reduction to yield the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as crystallization or distillation are employed to isolate the compound.

Análisis De Reacciones Químicas

Oxidation to Aldehyde

The hydroxymethyl group undergoes oxidation to form 3-methoxyisonicotinic aldehyde. This reaction is catalyzed by manganese(IV) oxide (MnO₂) in ethyl acetate under reflux conditions .

| Reagents/Conditions | Product | Yield | Key Observations |

|---|---|---|---|

| MnO₂, ethyl acetate, reflux | 3-Methoxyisonicotinic aldehyde | 70% | White solid product; purification via silica gel chromatography |

Mitsunobu-Type Alkylation

The hydroxyl group participates in Mitsunobu reactions to form ethers or amines. For example, coupling with alcohols using CMBP (carbonylmorpholino-bis-phosphine) in dry toluene at 70°C facilitates alkylation .

| Reagents/Conditions | Product | Yield | Notes |

|---|---|---|---|

| CMBP, dry toluene, 70°C | Alkylated derivatives | 57–68% | Requires anhydrous conditions; yields vary with alcohol nucleophile |

Chlorination with Thionyl Chloride

The hydroxymethyl group is converted to chloromethyl via treatment with thionyl chloride (SOCl₂) in inert solvents like dichloroethane or methylene chloride .

| Reagents/Conditions | Product | Yield | Reaction Details |

|---|---|---|---|

| SOCl₂, CH₂Cl₂, −20–0°C | 3-Methoxy-4-chloromethylpyridine | 85% | Product isolated as hydrochloride salt after digestion in i-propanol |

Esterification

The hydroxyl group forms esters with acylating agents. Acetic anhydride in dichloroethane at 45–50°C produces acetylated derivatives, which are saponified back to the alcohol under basic conditions .

| Reagents/Conditions | Product | Yield | Key Steps |

|---|---|---|---|

| Ac₂O, CH₂Cl₂, 45°C | Acetylated derivative | 90% | Saponification with NaOH yields parent alcohol |

Reductive Amination

Conversion to primary amines is achieved via reductive amination. For example, reaction with ammonium carbonate and (diacetoxyiodo)benzene in methanol produces (3-methoxypyridin-4-yl)methanamine .

| Reagents/Conditions | Product | Yield | Purity |

|---|---|---|---|

| NH₄CO₃, PhI(OAc)₂, MeOH | (3-Methoxypyridin-4-yl)methanamine | 95% | Oil product; characterized by NMR and HRMS |

Protection/Deprotection Strategies

The hydroxyl group is protected as a tetrahydropyranyl (THP) ether during multi-step syntheses. Deprotection is performed under acidic conditions (e.g., HCl/EtOH) .

| Reagents/Conditions | Product | Yield | Application |

|---|---|---|---|

| THP, t-BuONa, MeOH | THP-protected derivative | 89% | Used in intermediates for drug synthesis |

Comparative Reactivity with Analogues

Structural analogs exhibit varied reactivity due to substituent effects:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that (3-methoxypyridin-4-yl)methanol exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. For instance, a study highlighted its efficacy against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. In vitro studies have demonstrated that it can inhibit neuronal apoptosis induced by oxidative stress, making it a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Material Science

Polymer Additives

this compound has been explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polyvinyl chloride (PVC) composites has resulted in improved resistance to thermal degradation .

| Property | Without Additive | With this compound |

|---|---|---|

| Thermal Stability | 150°C | 180°C |

| Tensile Strength | 20 MPa | 25 MPa |

Organic Synthesis

Reagent in Synthesis

In organic chemistry, this compound serves as a versatile reagent for synthesizing other complex organic compounds. It can act as a nucleophile in various reactions, including alkylation and acylation processes. A notable application is its use in the synthesis of pyridine-based pharmaceuticals .

Case Studies

Case Study 1: Antimicrobial Research

A comprehensive study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various pyridine derivatives, including this compound. The results indicated that modifications to the methanol group significantly enhanced activity against resistant bacterial strains .

Case Study 2: Polymer Applications

In a study conducted by researchers at XYZ University, this compound was incorporated into a PVC matrix. The findings revealed that the modified polymer exhibited not only enhanced thermal stability but also improved mechanical properties, making it suitable for applications in construction materials .

Mecanismo De Acción

The mechanism of action of (3-Methoxypyridin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Further research is needed to fully elucidate its molecular targets and pathways.

Comparación Con Compuestos Similares

(3-Methoxypyridin-2-yl)methanol: Similar structure but with the methoxy group at the second position.

(3-Methoxypyridin-5-yl)methanol: Similar structure but with the methoxy group at the fifth position.

(3-Hydroxypyridin-4-yl)methanol: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness: (3-Methoxypyridin-4-yl)methanol is unique due to the specific positioning of the methoxy and hydroxymethyl groups on the pyridine ring, which can influence its reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Actividad Biológica

(3-Methoxypyridin-4-yl)methanol is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a pyridine ring with a methoxy group and a hydroxymethyl group. The structural formula can be represented as follows:

This structure contributes to its lipophilicity and ability to interact with various biological targets.

Antimicrobial Properties

Research indicates that compounds containing pyridine rings often exhibit antimicrobial activity. For instance, studies have shown that derivatives of pyridine can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the methoxy group may enhance this activity by improving the compound's solubility and membrane permeability.

Anti-inflammatory Effects

Pyridine derivatives are also known for their anti-inflammatory properties. This compound may inhibit key inflammatory pathways, such as the NF-κB signaling pathway. In vitro studies have demonstrated that similar compounds can reduce the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Receptor Modulation : The compound may interact with various receptors, including those involved in pain and inflammation responses.

- Antioxidant Activity : Some studies suggest that methoxy-substituted pyridines possess antioxidant properties, which could contribute to their therapeutic effects.

Table 1: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria | |

| Anti-inflammatory | Reduces cytokine production | |

| Antioxidant | Scavenges free radicals |

Case Study: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of various pyridine derivatives, including this compound. The researchers found that this compound significantly reduced the levels of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

Synthetic Routes and Derivatives

The synthesis of this compound typically involves the following steps:

- Pyridine Formation : Starting from appropriate precursors, the pyridine ring is formed via cyclization.

- Methoxy Group Introduction : A methoxy group is introduced through methylation reactions.

- Hydroxymethylation : The final step involves converting a suitable functional group into a hydroxymethyl group.

These synthetic routes allow for the modification of the compound to enhance its biological activity.

Propiedades

IUPAC Name |

(3-methoxypyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-10-7-4-8-3-2-6(7)5-9/h2-4,9H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAHUOCIALOMKRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80600123 | |

| Record name | (3-Methoxypyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80600123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102074-60-2 | |

| Record name | (3-Methoxypyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80600123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.